6-Bromoquinazoline
Overview
Description
Synthesis Analysis
6-Bromoquinazoline can be synthesized using different methods. One approach involves the Skraup reaction starting from 4-bromoaniline, glycerol, and nitrobenzene, achieving a yield of up to 54% under specific conditions (Li Wei, 2011). Another method for synthesizing variants of this compound, such as 6-bromo-2‑chloro‑3-butylquinazolin-4(3H)-one, has been described using available chemicals and assessing their anti-bacterial activity (O. Ouerghi et al., 2021).
Molecular Structure Analysis
The molecular structure of 6-Bromoquinazoline derivatives, such as 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, shows crystallization in the triclinic system with specific unit cell parameters. This structure is stabilized by hydrogen bonds and π-stacking interactions, as detailed through Hirshfeld surfaces and electrostatic surface potential analyses (O. Ouerghi et al., 2021).
Chemical Reactions and Properties
Various chemical reactions involving 6-Bromoquinazoline have been studied, such as its interaction with nucleophilic reagents leading to different derivatives (R. Kuryazov et al., 2010). These reactions are crucial for synthesizing compounds with potential biological activities.
Physical Properties Analysis
The physical properties of 6-Bromoquinazoline derivatives vary based on their specific molecular structures. The crystalline forms, unit cell parameters, and packing interactions significantly influence these properties, as observed in different synthesized derivatives (O. Ouerghi et al., 2021).
Chemical Properties Analysis
The chemical properties of 6-Bromoquinazoline and its derivatives, such as their reactivity with various reagents, are determined by their molecular structures. These properties are essential in understanding their potential applications in medicinal chemistry and other scientific fields (R. Kuryazov et al., 2010).
Scientific Research Applications
Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase : 2-(4-fluorophenyl) substituted derivatives of 4-(Halogenoanilino)-6-bromoquinazolines demonstrate potential as inhibitors of epidermal growth factor receptor tyrosine kinase. The most active compounds in this category exhibit moderate to significant inhibitor activity. This finding is crucial for understanding cancer pathogenesis and developing therapies (Mphahlele, Paumo, & Choong, 2017).
Pharmacological Activities : Synthesized 6-bromoquinazolinone derivatives showcase promising anti-bacterial, anti-inflammatory, and analgesic properties. This broad range of pharmacological activities indicates the potential for these compounds in various medical applications (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Anti-Proliferative Activity Against Breast Carcinoma : Certain 4-anilinoquinazoline derivatives exhibit potential anti-proliferative activity against breast carcinoma cells. Specifically, 6-(4-Benzylpiperazin-1-ylsulfonyl)-4-(4-bromoanilino)quinazoline shows significant activity, suggesting its potential use in breast cancer treatment (Yassen, Elshihawy, Said, & Abouzid, 2014).
Antiviral Activities : Compounds like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid demonstrate distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting the potential for developing antiviral medications (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Molecular Docking Studies : Novel 6-aryl-2-styrylquinazolin-4(3H)-ones demonstrate potential anticancer and antimicrobial properties. Molecular docking studies indicate their binding motifs within enzyme active sites, suggesting a method of action and potential for further drug development (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).
Synthesis of Cancer Drug Intermediates : A high-yield synthetic route has been developed for 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, a crucial intermediate in Raltitrexed, a cancer drug. This contribution is vital for the pharmaceutical industry in producing effective cancer treatments (He Zheng-you, 2010).
Safety And Hazards
Safety measures for handling 6-Bromoquinazoline include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
6-bromoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBSQZDZFVMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590187 | |
Record name | 6-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinazoline | |
CAS RN |
89892-21-7 | |
Record name | 6-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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